Superior Oral Bioavailability and Half-Life of GSK2945 vs. GSK4112 and SR9009 for In Vivo Dosing
GSK2945 demonstrates a significantly improved pharmacokinetic profile compared to its predecessor GSK4112 and other early agonists. In a cassette dose experiment in C57Bl/6 mice, GSK2945 exhibited a longer half-life (2.0 h) and 23% oral bioavailability, in contrast to other analogs which had short half-lives and low bioavailability [1].
| Evidence Dimension | Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | 23% |
| Comparator Or Baseline | GSK4112 (Compound 1), SR9009 (Compound 3), and other analogs (Compounds 10, 16, 23) which demonstrated 'low oral bioavailability' and 'short half-lives'. |
| Quantified Difference | GSK2945 achieved 23% oral bioavailability, whereas the comparators were not suitable for oral dosing due to their poor PK properties. |
| Conditions | 1 mg/kg oral cassette dose in C57Bl/6 mice [1] |
Why This Matters
This improved oral bioavailability and half-life make GSK2945 a superior chemical probe for long-term in vivo studies requiring sustained target engagement, unlike first-generation agonists that are limited to acute dosing via injection.
- [1] Trump, R. P., et al. (2013). Optimized chemical probes for REV-ERBα. Journal of Medicinal Chemistry, 56(11), 4729-4737. View Source
